molecular formula C18H24ClN3O5S B2632550 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride CAS No. 1185022-42-7

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride

Cat. No.: B2632550
CAS No.: 1185022-42-7
M. Wt: 429.92
InChI Key: CRXQBLKZKFCJCL-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The piperazine ring is attached to a sulfonyl group, which is often used in medicinal chemistry due to its ability to improve the solubility and absorption of drugs .


Molecular Structure Analysis

The compound’s structure includes a piperazine ring, a sulfonyl group, and a chromene ring. The chromene ring is a common motif in many natural products and pharmaceuticals.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions with electrophiles, and the sulfonyl group might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might contribute to its basicity, and the sulfonyl group might enhance its water solubility .

Scientific Research Applications

Regioselective Synthesis and Applications

The compound N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride is not directly mentioned in the available literature. However, its chemical structure is related to compounds involved in complex chemical synthesis processes. For instance, the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles and related compounds has been described, illustrating the compound's relevance in the field of synthetic chemistry. Such processes involve the reaction of specific chromene derivatives with various reagents under controlled conditions, highlighting the compound's potential in the synthesis of complex chemical structures (Reddy & Nagaraj, 2008).

Catalytic Applications and Antimicrobial Properties

Moreover, derivatives of chromene structures, akin to the compound , have been used in the synthesis of other complex molecules. For example, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a recyclable catalyst for the synthesis of specific chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, emphasizing the compound's potential utility as a catalyst in chemical reactions (Ghashang, Mansoor, & Aswin, 2015). Additionally, certain chromene derivatives have demonstrated in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing antibacterial agents (Behrami, 2014).

Structural and Molecular Insights

Detailed studies on similar chromene structures have provided insights into their molecular and crystallographic characteristics. For instance, research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds has revealed specific crystalline structures and conformations, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Reis et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors .

Future Directions

The compound could potentially be explored for various applications, given the wide range of biological activities exhibited by piperazine derivatives . Further studies could focus on elucidating its mechanism of action and optimizing its properties for specific applications.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-4-oxochromene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S.ClH/c1-2-20-8-10-21(11-9-20)27(24,25)12-7-19-18(23)17-13-15(22)14-5-3-4-6-16(14)26-17;/h3-6,13H,2,7-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXQBLKZKFCJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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